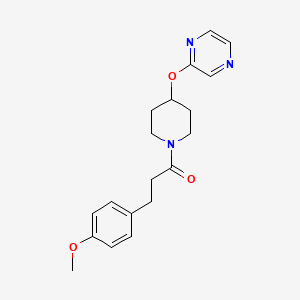

3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Description

This compound features a propan-1-one backbone with a 4-methoxyphenyl group at position 1 and a 4-(pyrazin-2-yloxy)piperidin-1-yl moiety at position 2.

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-16-5-2-15(3-6-16)4-7-19(23)22-12-8-17(9-13-22)25-18-14-20-10-11-21-18/h2-3,5-6,10-11,14,17H,4,7-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADZKVUJZFXUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

Attachment of the Pyrazin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrazin-2-yloxy group is introduced to the piperidine ring.

Formation of the Propan-1-one Backbone: The propan-1-one backbone is typically formed through a Friedel-Crafts acylation reaction, where the 4-methoxyphenyl group is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with specific industrial applications.

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazin-2-yloxy group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Cytotoxic Propanone Derivatives

Compound 4a (3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one)

- Structural Differences: Replaces the pyrazinyloxy-piperidine group with a phenylthio and morpholinoethoxy chain.

- Activity: Shows selective cytotoxicity against breast cancer cells (MCF-7) without harming normal cells, attributed to the tertiary amine side chain mimicking Tamoxifen .

Compound 4h (1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one)

Piperidine/Piperazine-Based Analogs

1-(4-Methoxyphenyl)-3-(piperidin-1-yl)propan-1-one ()

- Structural Differences : Lacks the pyrazin-2-yloxy group, simplifying the piperidine substituent.

3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one ()

- Structural Differences: Incorporates a phenothiazine ring instead of pyrazine.

Chalcone and Enone Derivatives

(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one ()

- Structural Differences: Contains an α,β-unsaturated ketone (enone) system.

- Activity: Chalcones are recognized for anti-inflammatory and anticancer properties. The enone system increases reactivity, which may lead to off-target effects compared to the saturated propanone backbone of the target compound .

3-(Dimethyl(phenyl)silyl)-1-(4-methoxyphenyl)propan-1-one ()

- Structural Differences : Replaces the pyrazinyloxy-piperidine group with a silyl moiety.

Structural and Functional Analysis Table

Key Research Findings

- Cytotoxicity and Selectivity: Morpholinoethoxy and tertiary amine groups enhance selectivity in analogs like 4a and 4h, suggesting that the pyrazine oxygen in the target compound could similarly improve therapeutic indices .

- Synthetic Accessibility : Piperidine/pyrazine coupling methods (e.g., ’s N-acyl piperidine derivatization) may apply to the target compound’s synthesis .

- Physicochemical Properties : Pyrazine’s polarity may counterbalance the lipophilic methoxyphenyl group, optimizing solubility and bioavailability compared to purely lipophilic analogs (e.g., silyl-containing compounds in ) .

Activité Biologique

3-(4-Methoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, often abbreviated as compound 1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of approximately 341.4 g/mol. Its structure comprises a methoxyphenyl group, a pyrazin-2-yloxy moiety, and a piperidine ring, which together contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 2034579-00-3 |

Antimicrobial Properties

Preliminary studies suggest that compound 1 exhibits antimicrobial activity . It has been shown to inhibit the growth of various pathogenic bacteria and fungi, positioning it as a candidate for further development as an antimicrobial agent. The specific mechanisms by which it exerts these effects remain under investigation, but it is hypothesized to interact with microbial enzymes or cell membranes.

Anticancer Potential

Research indicates that compound 1 may also possess anticancer properties . In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms. The exact pathways involved in its anticancer activity are yet to be fully elucidated but may involve modulation of signaling pathways related to cell growth and apoptosis.

The precise mechanisms of action for compound 1 are not fully characterized; however, it is believed to interact with specific molecular targets such as enzymes or receptors. These interactions are crucial for understanding how the compound influences biological pathways and could guide future drug development efforts.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds containing pyrazin and piperidine moieties. For instance:

- A study on related piperidine derivatives indicated significant antiviral activity against HSV-1, with IC50 values around 92 μM in Vero cells .

- Another investigation highlighted the importance of structural modifications in enhancing the antimicrobial efficacy of pyrazole derivatives .

These findings underscore the potential of compounds similar to 1 in therapeutic applications.

Comparative Analysis

To better understand the unique properties of compound 1, a comparative analysis with structurally similar compounds provides insights into its potential advantages:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one | Phenoxy group, pyrazin group | Different phenolic structure |

| 3-(4-Methoxyphenyl)-3-(1H-triazol-1-yl)propan-1-one | Triazole instead of piperidine | Potentially different biological activity |

| 4-Methoxy-N-piperidinyl-benzamide | Piperidine linked to benzamide | Different functional groups affecting solubility |

The specific combination of functional groups in compound 1 enhances its potential as a versatile molecule for research and therapeutic applications compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.